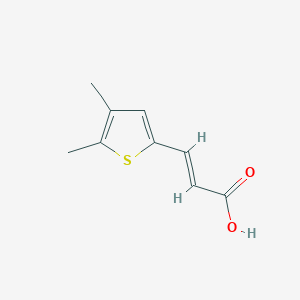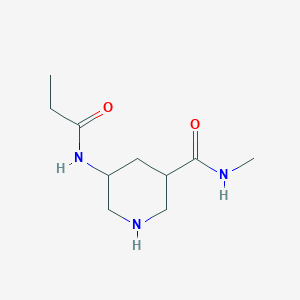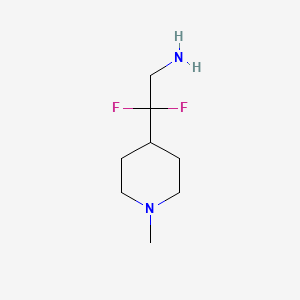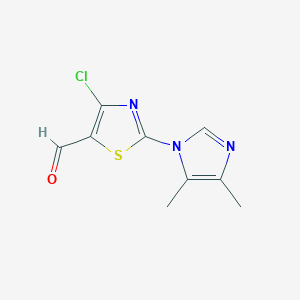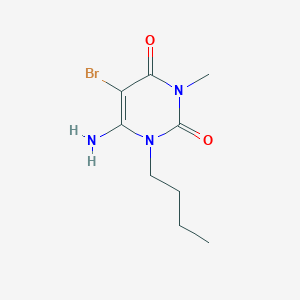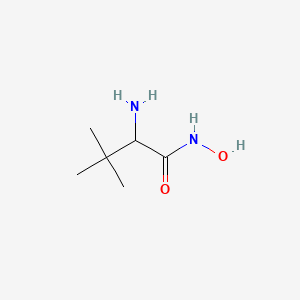![molecular formula C8H7NO3 B13062301 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out in toluene under reflux conditions, yielding the desired product .
Another method involves the use of phase-transfer catalysis conditions to obtain 6-Methyl derivatives. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with hydrazine in refluxing ethanol can produce the desired compound .
Industrial Production Methods
Industrial production of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Phase-transfer catalysis and thermolysis are key techniques that can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid
- 6-Methyl-6H-furo[3,2-b]pyrrole-2-carboxylic acid
- 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Uniqueness
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and fused ring system
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
6-methylfuro[2,3-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-9-3-2-5-4-6(8(10)11)12-7(5)9/h2-4H,1H3,(H,10,11) |
Clé InChI |
HABGHUQVCWQNIK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1OC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


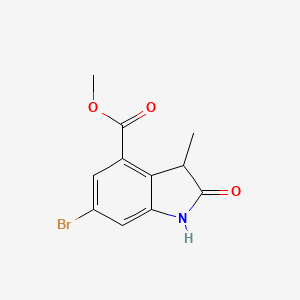
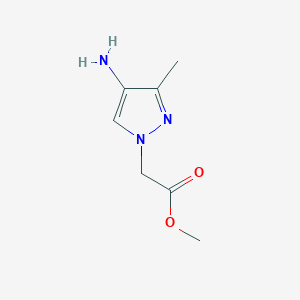
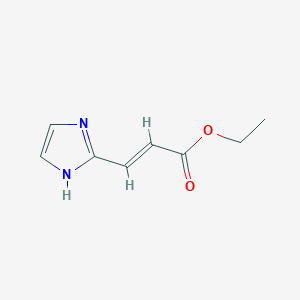
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
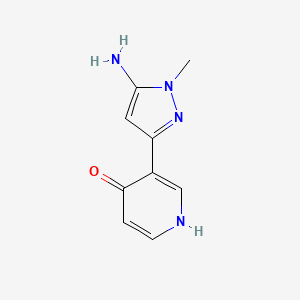
![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
